REACTION_CXSMILES
|
[BH4-].[Li+].CO.[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[C:10](OCC)=[O:11].[NH4+].[Cl-]>ClCCl>[Br:5][CH2:6][CH2:7][CH2:8][C:9]([CH3:16])([CH3:15])[CH2:10][OH:11] |f:0.1,4.5|
|
Name
|
|
Quantity
|
12.97 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
19.04 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
BrCCCC(C(=O)OCC)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
ice
|
Quantity
|
130 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
29 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring until the effervescence
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 1-L 3-neck round-bottomed flask fitted with condenser
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature below 30° C
|
Type
|
TEMPERATURE
|
Details
|
a gentle reflux during the addition
|
Type
|
ADDITION
|
Details
|
After the completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 36-40° C. until
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
stirred for 25 min
|
Duration
|
25 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to above 15° C
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated aqueous NH4Cl (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organicphase was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCCC(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 g | |
YIELD: PERCENTYIELD | 88.1% | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |